molecular formula C16H25N3O2 B2430629 (S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate CAS No. 1286208-88-5

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate

Cat. No.: B2430629
CAS No.: 1286208-88-5
M. Wt: 291.395
InChI Key: JXBUOGOUJLTBTC-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-3-ylmethyl halide under basic conditions.

    Protection with tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyridin-3-ylmethyl group can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridin-3-ylmethyl group yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl (3S)-3-(pyridin-3-ylmethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-5-7-14(12-19)18-11-13-6-4-8-17-10-13/h4,6,8,10,14,18H,5,7,9,11-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBUOGOUJLTBTC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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